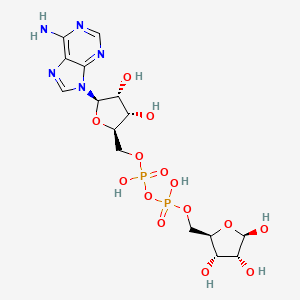

ADP-ribose

Beschreibung

Eigenschaften

Molekularformel |

C15H23N5O14P2 |

|---|---|

Molekulargewicht |

559.32 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI-Schlüssel |

SRNWOUGRCWSEMX-KEOHHSTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

Synonyme |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dawn of a New Modification: A Technical History of ADP-Ribose Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of ADP-ribosylation, a pivotal post-translational modification, has fundamentally reshaped our understanding of cellular signaling, DNA repair, and gene regulation. This technical guide delves into the seminal experiments of the 1960s that unveiled this complex biological process. We provide a detailed historical narrative, reconstructed experimental protocols from the foundational studies, and visualizations of the key concepts and workflows that marked this significant era in molecular biology.

A Serendipitous Finding: The Initial Discovery

The journey to understanding ADP-ribosylation began with an unexpected observation. In the early 1960s, a research group led by Pierre Chambon, in collaboration with Jean Dominique Weill and Paul Mandel, was investigating RNA synthesis in hen liver nuclei. Their experiments, designed to characterize DNA-dependent RNA polymerase, led to a serendipitous discovery that would open up an entirely new field of study.

During their in vitro transcription assays, they noticed that the incorporation of radiolabeled ATP into an acid-insoluble precipitate was dramatically stimulated by the addition of nicotinamide (B372718) mononucleotide (NMN).[1] Initially, they hypothesized that they had discovered a novel DNA-dependent polyadenylic acid synthesizing enzyme.[1] However, further characterization of the product revealed properties inconsistent with a simple poly(A) tail.

This initial misidentification was soon clarified through the independent and concurrent work of several laboratories. The research groups of Osamu Hayaishi and Takashi Sugimura in Japan played a crucial role in correctly identifying the polymer.[1] Through meticulous chemical and enzymatic analyses, they demonstrated that the polymer was not composed of adenylic acid, but rather repeating units of adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose), with the nicotinamide moiety of NAD+ being released during the reaction.[1] This marked the formal discovery of poly(this compound) or PAR.

Key Experiments in the Discovery of Poly(this compound)

The elucidation of poly(this compound) was the result of a series of carefully designed experiments. Below are reconstructed protocols for the key experimental steps that led to its discovery and initial characterization, based on the available literature and common laboratory practices of the 1960s.

Experimental Protocol 1: In Vitro Synthesis of the Novel Polymer (Reconstructed)

This reconstructed protocol is based on the seminal work of Chambon, Weill, and Mandel in 1963, which first described the synthesis of the polymer.

Objective: To investigate the incorporation of radiolabeled ATP into an acid-insoluble product in the presence of NMN.

Materials:

-

Isolated hen liver nuclei

-

α-³²P-labeled Adenosine Triphosphate (α-³²P-ATP)

-

Nicotinamide Mononucleotide (NMN)

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

Mercaptoethanol

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Preparation of Nuclear Extract: Hen liver nuclei were isolated and purified using established methods of the time, likely involving homogenization and differential centrifugation.

-

Incubation Mixture: The reaction was carried out in a final volume of 0.5 mL containing:

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

Mercaptoethanol

-

A suspension of isolated hen liver nuclei

-

α-³²P-ATP (as the radioactive tracer)

-

Nicotinamide Mononucleotide (NMN) was added to experimental tubes.

-

-

Incubation: The reaction mixtures were incubated at 37°C for a defined period (e.g., 10-20 minutes).

-

Precipitation: The reaction was stopped by the addition of cold 10% Trichloroacetic acid (TCA) to precipitate the macromolecules, including the newly synthesized polymer.

-

Filtration and Washing: The acid-insoluble precipitate was collected by filtration through glass fiber filters. The filters were washed extensively with cold 5% TCA to remove unincorporated α-³²P-ATP.

-

Quantification: The radioactivity retained on the dried filters was measured using a scintillation counter to determine the amount of ³²P incorporated into the polymer.

Experimental Protocol 2: Characterization of the Polymer (Reconstructed)

Following the initial synthesis, the focus shifted to identifying the chemical nature of the product. This involved enzymatic digestion and chromatographic separation of the resulting components.

Objective: To determine the composition of the radiolabeled polymer.

Materials:

-

³²P-labeled polymer synthesized as described in Protocol 1

-

Snake venom phosphodiesterase

-

Alkaline phosphatase

-

Paper chromatography apparatus

-

Various buffer systems for chromatography

-

Reference compounds (AMP, ADP, ATP, this compound)

Methodology:

-

Enzymatic Digestion: The isolated ³²P-labeled polymer was subjected to enzymatic digestion with:

-

Snake venom phosphodiesterase: This enzyme cleaves the phosphodiester bonds between the repeating units.

-

Alkaline phosphatase: This enzyme removes terminal phosphate (B84403) groups.

-

-

Paper Chromatography: The digestion products were separated using paper chromatography. The chromatogram was developed using a suitable solvent system that could separate various nucleotides and related compounds.

-

Autoradiography and Analysis: The separated products on the chromatogram were visualized by autoradiography. The positions of the radioactive spots were compared with the positions of known reference compounds run on the same chromatogram.

-

Chemical Analysis: Further chemical analyses were performed on the eluted radioactive spots to determine the ratio of phosphate to ribose and adenine, confirming the identity of the repeating unit as this compound.

Quantitative Data from Early Studies

| Experiment | Condition | Observation | Conclusion |

| ³²P-ATP Incorporation | - NMN | Basal level of ³²P incorporation into acid-insoluble material. | Endogenous nucleic acid synthesis. |

| + NMN | Significant increase in ³²P incorporation. | NMN stimulates the synthesis of a new polymer. | |

| Enzymatic Digestion of Polymer | Digestion with snake venom phosphodiesterase | Release of a single major radioactive product. | The polymer is composed of repeating units linked by phosphodiester bonds. |

| Co-chromatography of digestion product | The radioactive product co-migrated with authentic this compound. | The repeating unit of the polymer is this compound. | |

| Analysis of NAD+ as a Substrate | Incubation with radiolabeled NAD+ | Incorporation of radioactivity from the this compound moiety of NAD+ into the polymer. | NAD+ is the substrate for the synthesis of the polymer, with the release of the nicotinamide moiety. |

Visualizing the Discovery and its Implications

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the central signaling pathway that emerged from this foundational research.

The Birth of a Field

The initial discovery of poly(this compound) laid the groundwork for a vast and intricate field of research. Subsequent studies rapidly identified the family of enzymes responsible for this modification, the Poly(this compound) Polymerases (PARPs). The critical role of ADP-ribosylation in DNA damage repair was a particularly groundbreaking finding, revealing a sophisticated cellular response to genotoxic stress.

This early work also paved the way for the development of PARP inhibitors, a class of drugs that has become a cornerstone of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair pathways. The history of this compound discovery is a testament to the power of fundamental scientific inquiry and the unexpected and far-reaching implications that can arise from a single, serendipitous observation in the laboratory.

References

The Primordial Power of a Single Molecule: ADP-Ribose and the Dawn of Cellular Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the grand narrative of abiogenesis and the emergence of cellular life, the roles of nucleic acids and proteins have long been central. However, a growing body of evidence suggests that smaller, often-overlooked molecules played pivotal roles in the transition from a prebiotic chemical world to the first self-replicating systems. Among these, adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose), and its parent molecule nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), are emerging as key players. This technical guide delves into the multifaceted roles of this compound in early cellular life, exploring its potential non-enzymatic synthesis in prebiotic conditions, its function as a signaling molecule and a building block, and the evolutionary origins of the enzymatic machinery that would come to harness its power. We will examine the quantitative data available from modern prokaryotic and archaeal proxies, detail key experimental protocols for studying ADP-ribosylation, and visualize the fundamental signaling pathways that may have operated in the earliest cells. This guide aims to provide a comprehensive resource for researchers investigating the fundamental processes of life's origins and for drug development professionals seeking to understand the ancient and conserved nature of this compound-mediated cellular regulation.

Introduction: A Prebiotic World Awash in Chemical Potential

The primordial Earth was a chaotic yet fertile ground for the chemistry of life to take root. Before the advent of genetically encoded enzymes, the formation of life's essential building blocks would have relied on non-enzymatic chemical reactions, driven by energy from sources such as ultraviolet radiation, lightning, and geothermal activity. Recent studies have demonstrated plausible prebiotic pathways for the synthesis of nicotinamide and even the entire NAD+ molecule from simple organic precursors.[1][2][3][4] The non-enzymatic breakdown of NAD+ at high temperatures, a condition prevalent in early Earth's hydrothermal vent systems, would have provided a steady source of this compound.[5] This availability of this compound in the prebiotic environment sets the stage for its involvement in the chemistry that led to the first cells.

Non-Enzymatic ADP-Ribosylation: A Plausible Precursor to Biological Control

Before the evolution of sophisticated enzymatic machinery, the inherent chemical reactivity of this compound itself could have played a significant role in modifying other molecules. Non-enzymatic reactions between this compound and other prebiotic molecules, such as amino acids and nucleotides, could have led to the formation of novel structures with new functionalities. This spontaneous modification could have been a crucial step in the chemical evolution that preceded biological evolution.

The Dawn of Enzymatic ADP-Ribosylation: An Ancient Signaling System

ADP-ribosylation is a post-translational modification that is now known to be ubiquitous across all domains of life, regulating a vast array of cellular processes.[6][7] The enzymes responsible for this modification, ADP-ribosyltransferases (ARTs), are believed to have ancient origins, likely emerging in the context of early cellular conflicts, such as virus-host interactions and competition between primordial cells.[1][6] These early ARTs, some of which are still found today as bacterial toxins, would have provided a powerful mechanism for one organism to manipulate the biochemistry of another.[2]

This ancient system of offense and defense likely laid the groundwork for the evolution of intracellular signaling pathways mediated by this compound. The ability to covalently attach this compound to proteins, and even nucleic acids, provided a versatile switch to control their function, localization, and stability.

Quantitative Insights from Modern Proxies: Gauging the Primordial Soup

Directly measuring the concentration of this compound in early life forms is impossible. However, we can gain valuable insights by examining its levels, and that of its precursor NAD+, in modern prokaryotes and archaea, which are considered the closest living relatives to the last universal common ancestor (LUCA). While direct measurements of free intracellular this compound are scarce, the concentration of its immediate precursor, NAD+, has been quantified in several model organisms. This data provides a crucial window into the potential availability of this compound for both enzymatic and non-enzymatic reactions in early cells.

| Organism | Molecule | Concentration/Level | Growth Condition | Reference |

| Escherichia coli | NAD+ | ~2.6 mM | Exponentially growing | [8] |

| Escherichia coli mutant | NAD(H) | Up to 8.49 mM | NAD+ supplemented | [9] |

| Methanosarcina barkeri | NAD+ | 7.4 fmol/µg of total RNA | Stationary phase | [10] |

| Mycobacterium smegmatis | NAD+ | 2.4 fmol/µg of total RNA | Exponential phase | [10] |

| Mycobacterium smegmatis | NAD+ | 116 fmol/µg of total RNA | Stationary phase | [10] |

Visualizing Early this compound Signaling

To conceptualize the flow of information in a primitive this compound-based signaling system, we can construct a logical diagram. This pathway illustrates the fundamental steps from the generation of this compound to its impact on cellular function.

Key Experimental Protocols

Investigating the role of ADP-ribosylation in biological systems requires a robust set of experimental techniques. Below are detailed methodologies for key experiments cited in the study of this ancient and fundamental process.

Preparation of Cell Lysates for ADP-Ribosylation Analysis

This protocol outlines the general steps for preparing cell lysates from bacterial or archaeal cultures for subsequent analysis of ADP-ribosylation.

Materials:

-

Cell culture

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

Centrifuge

-

Sonicator or homogenizer

Procedure:

-

Harvest cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again to remove the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication on ice or by using a mechanical homogenizer. The goal is to achieve complete cell disruption while minimizing protein degradation.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant, which contains the soluble proteins, and determine the protein concentration using a standard method (e.g., BCA assay).

-

The lysate is now ready for downstream applications such as affinity purification or western blotting.[11][12][13][14][15]

Affinity Purification of ADP-Ribosylated Proteins using Macrodomains

This protocol describes the enrichment of ADP-ribosylated proteins from cell lysates using recombinant macrodomains, which are conserved this compound binding modules.

Materials:

-

Prepared cell lysate

-

Recombinant GST-tagged or His-tagged macrodomain (e.g., Af1521 macrodomain) immobilized on beads (e.g., Glutathione-Agarose or Ni-NTA Agarose)

-

Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

-

Elution Buffer (e.g., containing high salt, a competing ligand like free this compound, or a denaturant like SDS)

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the macrodomain-coupled beads with lysis buffer.

-

Incubate the prepared cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation to allow for binding of ADP-ribosylated proteins.

-

Pellet the beads by centrifugation and remove the supernatant (unbound fraction).

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound ADP-ribosylated proteins from the beads using the elution buffer.

-

The eluted fraction can then be analyzed by SDS-PAGE, western blotting, or mass spectrometry to identify the enriched proteins.[3][16]

Western Blot Analysis of ADP-Ribosylated Proteins

This protocol details the detection of ADP-ribosylated proteins by western blotting using antibodies that recognize the this compound moiety.

Materials:

-

Protein samples (cell lysate or affinity-purified fraction)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-pan-ADP-ribose binding reagent)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an appropriate imaging system.[17][18][19]

Conclusion and Future Directions

The study of this compound in the context of early cellular life is a rapidly evolving field. While the direct observation of prebiotic chemistry is beyond our reach, the combination of laboratory simulations, comparative genomics, and the study of modern extremophiles provides a powerful toolkit to piece together the puzzle of life's origins. The evidence strongly suggests that this compound was not merely a passive byproduct of NAD+ degradation but an active participant in the chemical evolution that paved the way for the first cells. Its ability to be synthesized non-enzymatically and to modify other biomolecules makes it a compelling candidate for a primordial regulatory molecule.

Future research should focus on several key areas. Firstly, more extensive quantitative studies of NAD+ and this compound levels in a wider range of archaea and bacteria, particularly those from extreme environments that may mimic early Earth conditions, are crucial. Secondly, further exploration of the non-enzymatic reactivity of this compound with other prebiotic molecules will shed light on its potential to generate novel chemical diversity. Finally, the continued discovery and characterization of novel ADP-ribosyltransferases and their targets in diverse organisms will undoubtedly reveal new and ancient functions of this versatile molecule. Understanding the primordial roles of this compound will not only deepen our understanding of how life began but may also provide new insights into the fundamental principles of cellular regulation that are relevant to human health and disease today.

References

- 1. A Prebiotic Pathway to Nicotinamide Adenine Dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Direct Prebiotic Synthesis of Nicotinamide Nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADP-ribosylation - Wikipedia [en.wikipedia.org]

- 6. The Natural History of ADP-Ribosyltransferases and the ADP-Ribosylation System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADP-ribosylation: new facets of an ancient modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular NAD+ concentration in glucose-f - Bacteria Escherichia coli - BNID 104681 [bionumbers.hms.harvard.edu]

- 9. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biomol.com [biomol.com]

- 12. ptglab.com [ptglab.com]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. Methods for purification of proteins associated with cellular poly(this compound) and PARP-specific poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Evolution and mechanism from structures of an ADP-ribosylating toxin and NAD complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bosterbio.com [bosterbio.com]

- 19. azurebiosystems.com [azurebiosystems.com]

An In-depth Technical Guide to Fundamental Biochemical Pathways Involving ADP-Ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate-ribose (ADP-ribose) is a fundamental molecule that plays a pivotal role in a multitude of cellular processes, including DNA repair, cell signaling, and gene regulation. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, with a particular focus on the enzymes that synthesize and degrade it, and its function as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in fields where this compound metabolism is of critical importance. The guide includes detailed descriptions of key signaling cascades, quantitative data on enzyme kinetics and cellular metabolite concentrations, and meticulously outlined experimental protocols for the study of this compound-related processes. Furthermore, this guide incorporates visualizations of signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex molecular interactions.

Introduction to this compound Metabolism

ADP-ribosylation is a post-translational modification where the this compound moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is transferred to a target protein. This process is catalyzed by ADP-ribosyltransferases (ARTs) and can result in the addition of a single this compound unit (mono-ADP-ribosylation or MARylation) or a chain of this compound units (poly-ADP-ribosylation or PARylation).[1] This modification is reversible, with the removal of this compound being catalyzed by ADP-ribosylhydrolases. The dynamic interplay between these "writer" and "eraser" enzymes ensures precise control over a vast array of cellular functions.

The availability of NAD+ is a critical determinant of ADP-ribosylation, linking this signaling mechanism directly to the metabolic state of the cell. Cellular NAD+ levels are compartmentalized, with distinct pools in the nucleus, cytoplasm, and mitochondria, each independently regulated.[2][3]

Core Signaling Pathways

Poly(this compound) Polymerases (PARPs) in DNA Damage Response

The PARP superfamily of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). Upon detecting DNA strand breaks, PARP1 binds to the damaged site and undergoes a conformational change that activates its catalytic activity.[4] Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of poly(this compound) (PAR) on itself and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, facilitating the repair process.[4]

Diagram of PARP1 Activation and Signaling in DNA Damage Response

Sirtuins in Deacetylation and Metabolism

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, aging, and gene silencing. The catalytic mechanism of sirtuins involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine (B10760008) residue on a substrate protein to the this compound moiety, generating O-acetyl-ADP-ribose and nicotinamide. This reaction effectively links the deacetylation of proteins to the cellular NAD+ concentration, allowing sirtuins to function as metabolic sensors.

Diagram of Sirtuin-Mediated Deacetylation

Quantitative Data

Enzyme Kinetics

The following tables summarize key kinetic parameters for human PARP and sirtuin enzymes. These values are essential for understanding the efficiency of these enzymes and for the development of specific inhibitors.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| PARP1 | NAD+ | 212.9 | 0.43 | [5] |

| PARP2 | NAD+ | ~39 (Kd for NADP+) | - | [6] |

| SIRT1 | NAD+ | 668 ± 82 | 0.087 ± 0.005 | [5] |

| SIRT1 | Acetylated p53 peptide | 68.5 ± 9.7 | 0.103 ± 0.004 | [5] |

Cellular Concentrations of NAD+

The concentration of NAD+ varies significantly between different cellular compartments, reflecting the distinct metabolic activities of each organelle.

| Cellular Compartment | NAD+ Concentration (µM) | Reference |

| Nucleus | ~100-120 | [2] |

| Cytoplasm | ~100-120 | [2] |

| Mitochondria | ~250-300 | [2] |

Note: These are approximate concentrations and can fluctuate based on cell type, metabolic state, and cellular stress.

IC50 Values of PARP Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides IC50 values for several clinically relevant PARP inhibitors against PARP1 and PARP2.

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1-5 | 1-2 | [7] |

| Rucaparib | 1.1 | 0.5 | [7] |

| Niraparib | 3.8 | 2.1 | [7] |

| Talazoparib | 0.57 | 1.8 | [7] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Non-Radioactive PARP Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure PARP activity by quantifying the incorporation of biotinylated this compound onto histone proteins.

Workflow for Colorimetric PARP Activity Assay

Materials:

-

96-well plate

-

Histone H1

-

PARP enzyme (e.g., human recombinant PARP1)

-

Activated DNA

-

10X PARP Buffer

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Plate Coating: Dilute Histone H1 to 20 µg/mL in PBS and add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Reaction Setup: Prepare the reaction mixture containing 1X PARP Buffer, 1 µM Biotinylated NAD+, 1 µg/mL activated DNA, and the desired concentration of PARP enzyme or inhibitor. Add 50 µL of the reaction mixture to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP: Dilute Streptavidin-HRP according to the manufacturer's instructions and add 100 µL to each well. Incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

Non-Radioactive Sirtuin Activity Assay (Fluorometric)

This protocol describes a fluorometric assay for measuring sirtuin activity based on the deacetylation of a fluorogenic substrate.

Materials:

-

96-well black plate

-

Sirtuin enzyme (e.g., human recombinant SIRT1)

-

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore and a quencher)

-

NAD+

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

Sirtuin Assay Buffer

-

Fluorometer

Procedure:

-

Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing 1X Sirtuin Assay Buffer, the desired concentration of sirtuin enzyme, and the test compound.

-

Substrate Addition: Add the fluorogenic sirtuin substrate to each well.

-

Initiate Reaction: Add NAD+ to each well to initiate the deacetylation reaction.

-

Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Develop Signal: Add the Developer solution to each well.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

Detection of Poly(this compound) by Immunofluorescence

This protocol outlines a method for visualizing the formation of poly(this compound) in cells using immunofluorescence.[8]

Materials:

-

Cells grown on coverslips

-

DNA damaging agent (e.g., H2O2)

-

Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-PAR)

-

Fluorescently-labeled secondary antibody

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to induce PAR formation. Include an untreated control.

-

Fixation: Wash the cells with PBS and fix with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking buffer for 1 hour at room temperature.

-

Primary Antibody: Incubate the cells with the anti-PAR primary antibody diluted in Blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody: Incubate the cells with the fluorescently-labeled secondary antibody diluted in Blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Conclusion

The study of this compound metabolism and signaling is a rapidly evolving field with significant implications for human health and disease. The intricate network of writers, erasers, and readers of this modification provides a rich landscape for therapeutic intervention. This technical guide has provided a foundational understanding of the core biochemical pathways involving this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of key pathways and workflows are intended to serve as valuable tools for researchers navigating this complex area. As our understanding of the nuances of ADP-ribosylation deepens, so too will the opportunities for the development of novel diagnostics and therapeutics targeting these fundamental cellular processes.

References

- 1. Uncovering the Invisible: Mono-ADP-ribosylation Moved into the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Mono-ADP-Ribosylation in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP assay [assay-protocol.com]

- 4. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Immunofluorescent staining of poly(this compound) in situ in HeLa cell chromosomes in the M phase - PMC [pmc.ncbi.nlm.nih.gov]

ADP-Ribose Metabolism: A Cross-Kingdom Technical Guide for Researchers and Drug Development Professionals

December 18, 2025

Abstract

ADP-ribosylation is a ubiquitous and dynamic post-translational modification that plays a critical role in regulating a vast array of cellular processes across all domains of life: Bacteria, Archaea, and Eukarya. This technical guide provides an in-depth exploration of ADP-ribose metabolism, targeting researchers, scientists, and drug development professionals. We delve into the core enzymatic machinery, signaling pathways, and comparative biochemistry of this pivotal cellular process. This document summarizes key quantitative data, offers detailed experimental protocols for studying this compound metabolism, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this complex and therapeutically relevant field.

Introduction to ADP-Ribosylation

ADP-ribosylation is the covalent attachment of one or more adenosine (B11128) diphosphate (B83284) (ADP)-ribose moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target molecule, which can be a protein, DNA, or a small molecule.[1][2] This process is fundamental to cellular signaling, influencing DNA repair, gene regulation, apoptosis, and immunity.[3][4] The enzymes that catalyze these reactions are broadly classified as ADP-ribosyltransferases (ARTs). The modification can exist as a single this compound unit, known as mono-ADP-ribosylation (MARylation), or as a polymer of this compound units, termed poly-ADP-ribosylation (PARylation).[5] The reversibility of this modification is ensured by ADP-ribosylhydrolases, which cleave the this compound from the target. The dynamic interplay between the "writer" (ARTs) and "eraser" (hydrolases) enzymes fine-tunes cellular responses to various stimuli.

The Enzymatic Machinery of this compound Metabolism

The metabolism of this compound is governed by a diverse set of enzyme families, each with distinct structures, catalytic mechanisms, and biological roles.

ADP-Ribosyltransferases (ARTs): The "Writers"

ARTs are responsible for the transfer of this compound from NAD+ to their substrates. In eukaryotes, the most prominent family of ARTs is the Poly(this compound) Polymerase (PARP) superfamily.

-

Poly(this compound) Polymerases (PARPs): The human genome encodes 17 members of the PARP family.[2] While some PARPs, like PARP1 and PARP2, are prolific PAR polymerases, the majority are mono-ADP-ribosyltransferases.[5] PARPs are critically involved in the DNA damage response (DDR), where PARP1 acts as a DNA nick sensor, synthesizing PAR chains that recruit DNA repair machinery.[2][6]

-

Sirtuins: Sirtuins are a class of NAD+-dependent protein deacetylases that also exhibit mono-ADP-ribosyltransferase activity.[7] Their primary role is in regulating metabolism, gene silencing, and aging.[8]

-

Bacterial ADP-Ribosylating Toxins: Many pathogenic bacteria secrete potent ADP-ribosylating toxins that target host cell proteins to disrupt cellular processes and promote infection.[9] Notable examples include cholera toxin and diphtheria toxin.

ADP-Ribosylhydrolases: The "Erasers"

These enzymes reverse ADP-ribosylation by cleaving the glycosidic bond between the this compound and the target molecule.

-

Poly(this compound) Glycohydrolase (PARG): PARG is the primary enzyme responsible for degrading PAR chains in eukaryotes.[10]

-

ADP-Ribosyl-Acceptor Hydrolases (ARHs): The ARH family of enzymes removes mono-ADP-ribose from specific amino acid residues.[2]

-

Macrodomain-Containing Proteins: Several proteins containing a macrodomain possess the ability to bind and, in some cases, hydrolyze this compound modifications.[10]

NUDIX Hydrolases: The "Editors"

NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolases are a superfamily of enzymes that cleave a variety of pyrophosphate-containing molecules, including free this compound and this compound derivatives, thereby regulating their cellular levels.[11][12]

Comparative this compound Metabolism Across Kingdoms

While the core machinery of ADP-ribosylation is conserved, there are significant differences in the complexity and function of these pathways across the domains of life.

-

Bacteria: In bacteria, ADP-ribosylation is often associated with pathogenesis through the action of secreted toxins.[13] However, endogenous ADP-ribosylation systems also exist and are involved in processes like stress response and inter- and intra-species conflict.[4]

-

Archaea: The study of ADP-ribosylation in archaea is less developed, but homologs of PARPs and other related enzymes have been identified, suggesting a role for this modification in this domain as well.

-

Eukaryotes: Eukaryotes possess a highly complex and compartmentalized ADP-ribosylation system. The expansion of the PARP family and the evolution of intricate signaling networks highlight the central role of this modification in multicellular organisms.[2]

Quantitative Data on this compound Metabolism

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme Family | Organism/Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| PARP | Human PARP1 | NAD+ | Data not readily available | Data not readily available | Data not readily available | |

| Herpetosiphon aurantiacus PARP | NAD+ | Data not readily available | Data not readily available | Data not readily available | [13] | |

| Sirtuins | Human SIRT1 | NAD+ (with acetylated peptide) | ~100-300 | Varies with substrate | Varies with substrate | [14][15] |

| Human SIRT2 | NAD+ (with myristoylated peptide) | Varies with substrate | Varies with substrate | Varies with substrate | [14] | |

| Human SIRT3 | NAD+ (with acetylated peptide) | >910 | Varies with substrate | Varies with substrate | [14] | |

| Human SIRT6 | NAD+ (with myristoylated peptide) | Varies with substrate | Varies with substrate | Varies with substrate | [14] | |

| ARH | Human ARH3 | This compound | 1.42 (with Mg2+) | Data not readily available | Data not readily available | [16] |

| NUDIX Hydrolases | Human NUDT15 | dGTP | Data not readily available | Data not readily available | Data not readily available | |

| Human NUDT18 | 8-oxo-dGDP | Data not readily available | Data not readily available | Data not readily available | [17] | |

| Listeria innocua Q92EH0 | This compound | 1.2 | 0.02 | 16,700 | [18][19] | |

| Bacillus fragilis Q5LBB1 | 5-Me-CTP | 2.5 | 0.03 | 12,000 | [18][19] |

Table 2: Cellular Concentrations of NAD+ and Related Metabolites

| Organism Type | Cell/Tissue Type | NAD+ Concentration (µM) | This compound Concentration | Reference(s) |

| Bacteria | E. coli | 20 - 220 (can be manipulated) | Data not readily available | [20] |

| Eukaryotes | Mammalian Cells | ~200 - 500 | Data not readily available | [15] |

| Rat Liver | Data not readily available | Data not readily available | ||

| Human Plasma | Data not readily available | Data not readily available |

Signaling Pathways in this compound Metabolism

ADP-ribosylation is a key signaling mechanism in numerous cellular pathways. Below are graphical representations of some of the most critical pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Western Blot for Detection of Poly(ADP-ribosyl)ation (PARylation)

This protocol is adapted from standard molecular biology techniques and manufacturer's guidelines.

Objective: To detect and quantify the levels of PARylated proteins in cell lysates.

Materials:

-

Cell culture plates

-

Phosphate Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

Bradford or BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (4-12% gradient recommended)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-PAR monoclonal antibody (e.g., 10H)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

X-ray film or digital imaging system

Procedure:

-

Cell Treatment (Optional): Treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes to induce PARylation. Include an untreated control.

-

Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

Sample Preparation: a. Normalize all samples to the same protein concentration. b. Add 1/4 volume of 4x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Expose the membrane to X-ray film or a digital imaging system to visualize the bands. A smear of high molecular weight bands is indicative of PARylation.

In Vitro PARP Activity Assay (Colorimetric)

This protocol is a general guideline based on commercially available PARP assay kits.

Objective: To measure the enzymatic activity of PARP in vitro and to screen for inhibitors.

Materials:

-

96-well plate coated with histones

-

Recombinant PARP enzyme

-

Activated DNA

-

10x PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

-

10x PARP Assay Mixture (containing biotinylated NAD+)

-

Test inhibitor compounds

-

Streptavidin-HRP

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Preparation: a. If not pre-coated, coat a 96-well plate with histone solution overnight at 4°C. b. Wash the plate three times with PBST. c. Block the wells with blocking buffer for 1 hour at room temperature.

-

Reaction Setup: a. Prepare a master mix containing 10x PARP buffer, 10x PARP Assay Mixture, and activated DNA in distilled water. b. Add the test inhibitor at various concentrations to the designated wells. Add vehicle control to the "Positive Control" and "Blank" wells. c. Add the master mix to all wells. d. Initiate the reaction by adding diluted PARP enzyme to the "Positive Control" and "Test Inhibitor" wells. Add buffer without enzyme to the "Blank" wells. e. Incubate the plate for 1 hour at room temperature.

-

Detection: a. Wash the plate three times with PBST. b. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. c. Wash the plate three times with PBST. d. Add the colorimetric HRP substrate to each well and incubate until a color develops. e. Stop the reaction by adding the stop solution.

-

Data Analysis: a. Read the absorbance at the appropriate wavelength using a plate reader. b. Subtract the blank values from all other readings. c. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Mass Spectrometry-Based Identification of ADP-Ribosylation Sites

This protocol provides a general workflow for the enrichment and identification of ADP-ribosylated peptides.

Objective: To identify the specific amino acid residues that are ADP-ribosylated on proteins.

Materials:

-

Cell lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Af1521 macrodomain-agarose beads or similar enrichment resin

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

-

Elution buffer (e.g., 0.15% trifluoroacetic acid)

-

C18 StageTips for desalting

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Protein Extraction and Digestion: a. Lyse cells and denature proteins in a buffer containing 8 M urea. b. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. c. Dilute the urea concentration to < 2 M and digest the proteins into peptides using trypsin overnight at 37°C.

-

Enrichment of ADP-ribosylated Peptides: a. Incubate the peptide mixture with Af1521 macrodomain-agarose beads for 2-4 hours at 4°C to capture ADP-ribosylated peptides. b. Wash the beads extensively with wash buffer to remove non-specifically bound peptides. c. Elute the enriched peptides using the elution buffer.

-

Sample Preparation for MS: a. Desalt the eluted peptides using C18 StageTips. b. Dry the peptides and resuspend them in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

LC-MS/MS Analysis: a. Analyze the enriched peptides using a high-resolution mass spectrometer. Employ fragmentation methods suitable for identifying post-translational modifications, such as Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD).

-

Data Analysis: a. Process the raw MS data using proteomics software. b. Search the data against a protein database, specifying ADP-ribosylation as a variable modification. c. Use algorithms to confidently localize the ADP-ribosylation sites on the identified peptides.

Conclusion and Future Directions

The field of this compound metabolism is rapidly evolving, with new discoveries continually expanding our understanding of its diverse roles in biology and disease. The development of novel chemical biology tools and advanced proteomics techniques is enabling a more detailed and quantitative analysis of the "ADP-ribosylome". For drug development professionals, the enzymes of this compound metabolism, particularly the PARPs, have already proven to be successful therapeutic targets in oncology. The future holds great promise for targeting other components of this pathway, including PARG and other ARTs, for the treatment of a wide range of diseases, from cancer to neurodegenerative and inflammatory disorders. Continued research into the comparative biochemistry and cell biology of this compound metabolism across different organisms will undoubtedly unveil new therapeutic opportunities and provide deeper insights into the fundamental principles of cellular regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD AND THE AGING PROCESS: ROLE IN LIFE, DEATH AND EVERYTHING IN BETWEEN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring NAD+ Biology in Fish: From Cellular Metabolism to Ecological Adaptations and Aquaculture Strategies [mdpi.com]

- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 7. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly-ADP-ribosylation dynamics, signaling, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADP-ribosylhydrolases: from DNA damage repair to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nudix hydrolase - Wikipedia [en.wikipedia.org]

- 12. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 13. ADP-ribosylation systems in bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crosstalk between poly(this compound) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and biochemical analysis of human ADP-ribosyl-acceptor hydrolase 3 reveals the basis of metal selectivity and different roles for the two magnesium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Substrate specificity characterization for eight putative nudix hydrolases. Evaluation of criteria for substrate identification within the Nudix family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Substrate specificity characterization for eight putative nudix hydrolases. Evaluation of criteria for substrate identification within the Nudix family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Dawn of a New Polymer: A Technical Guide to the Discovery of Poly(ADP-ribose) Polymerases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the existence and fundamental characteristics of poly(ADP-ribose) polymerases (PARPs). We delve into the foundational experiments, methodologies, and early hypotheses that paved the way for our current understanding of this critical enzyme family, which has become a significant target in modern drug development, particularly in oncology.

Introduction: An Unforeseen Polymerization

The journey to understanding poly(this compound) and the enzymes that synthesize it began serendipitously in the early 1960s. Researchers, initially focused on RNA synthesis, stumbled upon a novel enzymatic activity within the cell nucleus that would launch a new field of study. This guide will walk through the key experiments that first identified this activity, characterized the resulting polymer, and laid the groundwork for decades of research into the multifaceted roles of PARPs in cellular function and disease.

The Initial Observation: A Case of Mistaken Identity

The first crucial observation was made by Pierre Chambon and his colleagues while investigating RNA polymerase activity in chicken liver nuclei.[1][2] They noticed that the incorporation of radiolabeled ATP into an acid-insoluble precipitate was unexpectedly stimulated by nicotinamide (B372718) mononucleotide (NMN), a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1] Initially, they hypothesized that the product was a form of polyadenylic acid (poly(A)).[1]

Key Experiment: NMN-Stimulated Incorporation of [α-³²P]ATP

This foundational experiment demonstrated a novel enzymatic activity dependent on NMN.

Experimental Protocol:

-

Enzyme Source: A "supernatant" fraction obtained from hen liver nuclei, containing RNA polymerase activity.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 8.0)

-

MnCl₂

-

Mercaptoethanol

-

[α-³²P]ATP as the radioactive substrate

-

Varying concentrations of Nicotinamide Mononucleotide (NMN)

-

-

Incubation: The reaction mixture was incubated at 37°C.

-

Analysis: The reaction was stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized polymer. The precipitate was collected on filters, washed, and the radioactivity was measured to quantify the incorporation of [³²P]AMP.

Quantitative Data:

The addition of NMN to the reaction mixture resulted in a significant increase in the incorporation of [³²P]AMP into the acid-insoluble fraction, an effect that could not be explained by the known mechanisms of RNA synthesis at the time.

| Condition | [α-³²P]ATP Incorporation (cpm) |

| Control (No NMN) | Baseline |

| + NMN (Optimal Concentration) | Significant Increase |

Logical Flow of the Initial Discovery:

Caption: Initial workflow from observation to the discovery of a new polymer.

Unraveling the True Identity: The Structure of Poly(this compound)

Further investigation by the groups of Pierre Chambon in France, and independently by Osamu Hayaishi and Takashi Sugimura in Japan, revealed the true chemical nature of the polymer.[1][3] They demonstrated that the repeating unit was not adenosine (B11128) monophosphate, but adenosine diphosphate (B83284) ribose (this compound), and that the substrate for the reaction was NAD+.[1][3] The enzyme responsible was subsequently named poly(this compound) polymerase.

Key Experiment: Characterization of the Polymer

This series of experiments was crucial in determining the chemical composition and structure of the newly discovered polymer.

Experimental Protocol:

-

Enzyme Source: Purified nuclei from rat liver.

-

Substrate: Radiolabeled NAD+ (e.g., [adenine-¹⁴C]NAD+, [ribose-¹⁴C]NAD+, ³²P-NAD+).

-

Reaction: Incubation of the nuclear preparation with the radiolabeled NAD+.

-

Product Isolation: The resulting polymer was precipitated with acid and purified using techniques such as hydroxylapatite and DEAE-Sephadex chromatography.[4]

-

Structural Analysis:

-

Enzymatic Digestion: The purified polymer was subjected to digestion with various enzymes, including snake venom phosphodiesterase and spleen phosphodiesterase.

-

Chromatographic Analysis of Digestion Products: The resulting monomers and oligomers were separated and identified using paper chromatography and ion-exchange chromatography.

-

Chemical Analysis: The molar ratios of adenine, ribose, and phosphate in the purified polymer were determined.

-

Quantitative Data:

Analysis of the digestion products revealed a unique ribose-ribose linkage between this compound units, which was resistant to certain phosphodiesterases.

| Enzymatic Digestion Product | Inference |

| 5'-AMP | Presence of adenosine monophosphate within the polymer structure. |

| Phosphoribosyl-AMP | Indicated a ribose-ribose linkage between this compound units. |

Note: This table summarizes the key findings that led to the structural elucidation of PAR.

PAR Synthesis and Structure:

Caption: Enzymatic synthesis of poly(this compound) by PARP.

The Enzymology of a New Polymerase

With the structure of the polymer established, attention turned to the enzyme responsible for its synthesis. Early studies focused on the basic enzymatic properties of what would come to be known as PARP-1.

Key Experiment: Basic Characterization of PARP Activity

These experiments defined the fundamental requirements and properties of the poly(this compound) polymerase enzyme.

Experimental Protocol:

-

Enzyme Preparation: Partially purified enzyme extracts from rat or calf thymus nuclei.

-

Activity Assay:

-

Reaction Buffer: Tris-HCl buffer with Mg²⁺.

-

Substrate: [¹⁴C]NAD+.

-

Activator: "Damaged" DNA (e.g., DNA treated with DNase I or alkylating agents).

-

Incubation: Reactions were carried out at a set temperature (e.g., 25°C or 37°C) for a defined time.

-

Quantification: The amount of acid-insoluble radioactivity was measured.

-

-

Kinetic Analysis: Michaelis-Menten kinetics were determined by varying the concentration of NAD+ and measuring the initial reaction velocity.

Quantitative Data:

Early studies established the key kinetic parameters for PARP, although these values have been refined over the years with the use of more purified enzyme preparations.

| Parameter | Value (approximate from early studies) | Significance |

| Km for NAD+ | ~50-100 µM | Reflects the affinity of the enzyme for its substrate. |

| Requirement for DNA | Absolute | Demonstrated that PARP is a DNA-dependent enzyme. |

| Stimulation by nicked DNA | >10-fold | Indicated a role in response to DNA strand breaks. |

Note: These are approximate values from early literature and can vary depending on the experimental conditions and purity of the enzyme.

Experimental Workflow for PARP Activity Assay:

Caption: A typical workflow for a PARP activity assay in the early discovery phase.

Early Hypotheses on the Function of PARP

The absolute requirement of DNA for PARP activity, particularly the strong stimulation by nicked or "damaged" DNA, led to the early hypothesis that PARP is involved in DNA repair and the maintenance of chromatin structure.[5][6] It was proposed that the synthesis of the highly negatively charged poly(this compound) polymer at sites of DNA damage could modulate the interaction of nuclear proteins, such as histones, with DNA, thereby facilitating the access of DNA repair enzymes to the damaged site.[6]

Proposed Early Signaling Pathway:

Caption: An early proposed signaling pathway for PARP in response to DNA damage.

Conclusion

The discovery of poly(this compound) polymerases was a landmark achievement in molecular biology. What began as an unexpected observation in the study of RNA synthesis led to the identification of a new class of enzymes and a novel post-translational modification. The pioneering work of Chambon, Mandel, Hayaishi, Sugimura, and their colleagues in the 1960s not only elucidated the fundamental biochemistry of PARP but also correctly hypothesized its crucial role in the DNA damage response. These foundational discoveries have had a lasting impact, culminating in the development of PARP inhibitors as a vital class of therapeutic agents for the treatment of cancer. The in-depth understanding of these initial experiments provides a valuable context for contemporary research and drug development efforts targeting the PARP family of enzymes.

References

- 1. PARPs and ADP-Ribosylation: Fifty Years… and Counting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(this compound): historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the polymer of adenosine diphosphate ribose. II. Characterization of the polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Requirement of poly(this compound) polymerase in recovery from DNA damage in mice and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(this compound) polymerase-1 activation during DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architects of Cellular Decisions: A Technical Guide to Key Enzymes in ADP-Ribose Signaling

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate language of cellular signaling is often written in the form of post-translational modifications. Among these, ADP-ribosylation has emerged as a critical regulatory mechanism governing a vast array of physiological and pathological processes, from DNA repair and genome integrity to cell death and metabolic control.[1][2] This technical guide provides a deep dive into the core enzymatic machinery that writes, erases, and reads ADP-ribose signals, offering a comprehensive resource for professionals engaged in fundamental research and therapeutic development.

ADP-ribosylation is the process by which this compound moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins or nucleic acids.[3][4] This modification can manifest as a single unit (mono-ADP-ribosylation or MARylation) or as complex polymeric chains (poly-ADP-ribosylation or PARylation).[2] The dynamic and reversible nature of this signaling is orchestrated by three key classes of enzymes: the "writers," "erasers," and "readers." This guide will focus on the writers and erasers, the primary enzymatic players that catalyze the addition and removal of this compound, thereby controlling the spatiotemporal dynamics of these critical signals.

Section 1: The "Writers" - ADP-Ribosyltransferases (ARTs)

The "writers" of the this compound signal are the ADP-ribosyltransferases (ARTs), which catalyze the transfer of this compound from NAD+ to their substrates.[4] This family is broadly divided into two major groups in humans: the Poly(this compound) Polymerases (PARPs) and the Sirtuins.

Poly(this compound) Polymerases (PARPs) / ARTDs

The PARP superfamily, also known as Diphtheria toxin-like ADP-ribosyltransferases (ARTDs), consists of 17 members in humans.[5] While some members, like the well-studied PARP1 and PARP2, are robust polymerases, the majority are mono-ADP-ribosyltransferases (MARTs).[6][7]

PARP1: The Guardian of the Genome

PARP1 is the most abundant and well-characterized member of the family, accounting for the majority of cellular PARylation in response to genotoxic stress.[8][9] It functions as a primary sensor for DNA strand breaks.[10] Upon detecting a break, PARP1's catalytic activity is stimulated by up to 500-fold, leading to the synthesis of long, branched PAR chains on itself and numerous target proteins, including histones.[8] This burst of PARylation serves two main purposes: it creates a negatively charged scaffold to recruit DNA repair machinery and remodels chromatin to make the damaged site accessible.[11][12]

The structure of PARP1 includes an N-terminal DNA-binding domain with zinc fingers that recognize DNA breaks, a central automodification domain, and a C-terminal catalytic domain.[13]

Key Signaling Pathway: Base Excision Repair (BER)

In the Base Excision Repair (BER) pathway, PARP1 plays a crucial early role. After a damaged base is removed, creating a single-strand break (SSB), PARP1 binds to the break.[14] Its subsequent auto-PARylation creates a platform for the recruitment of the scaffold protein XRCC1 (X-ray repair cross-complementing protein 1).[12][15] XRCC1, in turn, assembles other core BER components, such as DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα), to carry out the repair process.[1][12] The interaction between PARP1 and XRCC1 is a critical, reciprocal relationship for an effective genotoxic stress response.[5]

Tankyrases (PARP5a/5b): Regulators of Wnt Signaling

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are PARPs that regulate diverse cellular processes, including the canonical Wnt/β-catenin signaling pathway.[14][16] In the absence of a Wnt signal, a "destruction complex" containing Axin and APC continuously targets the transcriptional coactivator β-catenin for degradation. Tankyrases PARsylate the destruction complex component Axin, marking it for ubiquitination by the E3 ligase RNF146 and subsequent proteasomal degradation.[3][7] This destabilization of Axin promotes Wnt signaling.[3] Therefore, tankyrase inhibitors are being investigated as potential cancer therapeutics, particularly for Wnt-driven cancers like many colorectal cancers.[14]

Sirtuins (SIRTs)

Sirtuins are a family of NAD+-dependent enzymes primarily known for their protein deacylase activity.[17] However, several members, including SIRT1, SIRT4, and SIRT6, also possess mono-ADP-ribosyltransferase activity.[18] This activity is generally weaker than their deacylase function and is often considered a side reaction.[19][20] For instance, the observed rate of sirtuin-dependent ADP-ribosylation can be over 5000-fold lower than that of bacterial ADP-ribosyltransferases.[19] Despite this, sirtuin-mediated ADP-ribosylation has been implicated in specific regulatory events, such as SIRT4's regulation of glutamate (B1630785) dehydrogenase in mitochondria.

Section 2: The "Erasers" - ADP-Ribosylhydrolases

The reversibility of this compound signaling is maintained by a diverse group of "eraser" enzymes that hydrolyze the bonds linking this compound units to each other or to the target protein.

Poly(this compound) Glycohydrolase (PARG)

PARG is the primary enzyme responsible for degrading PAR chains.[4] It rapidly cleaves the ribose-ribose bonds between this compound units, breaking down long polymers into mono-ADP-ribose.[21] However, PARG is unable to cleave the final this compound moiety linked to the protein substrate.[21][22] The timely removal of PAR by PARG is critical for the completion of DNA repair, and its inhibition leads to PAR accumulation and cellular dysfunction.[6]

ADP-Ribosylhydrolases (ARHs)

The ARH family consists of three members in humans (ARH1-3).

-

ARH1 specifically cleaves this compound linked to arginine residues.[4][23]

-

ARH3 is more versatile, capable of hydrolyzing PAR chains (though less efficiently than PARG) and, importantly, is the only hydrolase known to remove serine-linked mono-ADP-ribosylation.[2][24] This is particularly significant as serine is a major site of PARP1/2-mediated modification during the DNA damage response.[24]

Macrodomain-Containing Hydrolases

Three key hydrolases—MACROD1, MACROD2, and TARG1 (C6orf130) —possess a catalytic macrodomain that reverses MARylation.[25] These enzymes specifically hydrolyze the ester bond linking this compound to acidic amino acids (glutamate and aspartate).[4][21] While they have similar catalytic activities, their distinct subcellular localizations suggest unique biological roles.[4] TARG1 deficiency, for instance, has been linked to a neurodegenerative disorder.[25]

Section 3: Quantitative Data on Key Enzymes

The following tables summarize key quantitative parameters for representative enzymes in the this compound signaling pathway. These values are context-dependent and can vary based on substrate and experimental conditions.

Table 1: Kinetic Parameters of this compound "Writers"

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference(s) |

| Human PARP1 | NAD+ | 212.9 | 26.0 | 20.3 | [26] |

| Human PARP1 | ADO-3′-N3-NAD+ | 524.8 | 3.8 | 0.12 | [26] |

| Human SIRT1 | p53K328Ac Peptide | 68.5 | 7.5 (s-1) | 1.1 x 105 | [17] |

| Human SIRT1 | H3K9Ac Peptide | 79.6 | 7.0 (s-1) | 8.8 x 104 | [17] |

| Sir2Tm (bacterial) | Acetyl p53 Arg Peptide | 350 | N/A | N/A | [22] |

Table 2: Kinetic Parameters of this compound "Erasers"

| Enzyme | Substrate | KD (µM) | Notes | Reference(s) |

| Human ARH3 (+ Mg2+) | This compound | 1.42 | Binding affinity of product | [2] |

| Human ARH3 (+ Mn2+) | This compound | 0.83 | Binding affinity of product | [2] |

| Human ARH3 (+ Ca2+) | This compound | 7.81 | Inhibitory cation | [2] |

Section 4: Key Experimental Protocols

In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol describes a common method to measure PARP1 activity and assess inhibitors by detecting the incorporation of biotinylated NAD+ onto histone proteins.[27]

Principle: Histones are coated on a 96-well plate. Recombinant PARP1, activated DNA, and biotinylated NAD+ are added. The amount of incorporated biotin (B1667282) is detected using streptavidin-HRP and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.[27]

Materials:

-

Recombinant Human PARP1

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: Wash histone-coated wells three times with 200 µL of PBST (PBS + 0.05% Tween-20).

-

Inhibitor Preparation: Perform serial dilutions of the test compound (e.g., Olaparib as a positive control) in PARP assay buffer. Add 2.5 µL of diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Master Mix Preparation: Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

-

Reaction Initiation: Add 12.5 µL of the Master Mix to all wells. Add 10 µL of recombinant PARP1 enzyme (e.g., 5 ng/well) to all wells except the "Blank" control. Add 10 µL of assay buffer to the "Blank" wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Wash the plate three times with 200 µL PBST.

-

Add 50 µL of diluted Streptavidin-HRP (e.g., 1:500 in a blocking buffer) to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with 200 µL PBST.

-

Add 50 µL of chemiluminescent substrate to each well.

-

-

Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

-

Analysis: Calculate percent inhibition relative to the vehicle control and determine IC50 values by fitting the data to a dose-response curve.

Cellular PARG Activity Assay (Immunofluorescence)

This protocol indirectly measures PARG activity by quantifying the accumulation of PAR chains in cells following DNA damage and treatment with a PARG inhibitor.[6]

Principle: DNA damage (e.g., with MMS) stimulates PARP activity, leading to PAR synthesis. In the presence of a PARG inhibitor, PAR degradation is blocked, causing PAR chains to accumulate. These chains are then visualized and quantified using an anti-PAR antibody. The fluorescent signal is inversely proportional to PARG activity.[6]

Materials:

-

Cells (e.g., HeLa) seeded on coverslips or in an imaging plate

-

DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)

-

PARG inhibitor (e.g., Parg-IN-4)

-

Fixative (e.g., 4% Paraformaldehyde or ice-cold Methanol)

-

Permeabilization Buffer (0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

Anti-PAR primary antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (DAPI or Hoechst)

-

Fluorescence microscope or high-content imager

Procedure:

-

Cell Culture: Seed cells to be 50-70% confluent at the time of the experiment.

-

Inhibitor Treatment: Treat cells with a dose range of the PARG inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

-

DNA Damage Induction: Add the DNA damaging agent (e.g., 50 µg/mL MMS) to the media and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Fixation & Permeabilization:

-

Aspirate media and wash cells once with PBS.

-

Fix cells (e.g., 4% PFA for 15 min at RT).

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at RT.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with Blocking Buffer for 1 hour at RT.

-

Incubate with diluted anti-PAR primary antibody overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with diluted fluorescent secondary antibody for 1 hour at RT, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Incubate with DAPI or Hoechst solution for 5-10 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto slides with antifade mounting medium.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) using image analysis software. Plot the intensity as a function of inhibitor concentration to determine the EC50.

Identification of ADP-Ribosylation Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific amino acid residues modified by ADP-ribosylation using enrichment and mass spectrometry.

Principle: Due to the low abundance and labile nature of the modification, ADP-ribosylated peptides must be enriched from a total protein digest. Two common strategies are affinity enrichment using a macrodomain that binds this compound (e.g., Af1521) or enzymatic conversion of this compound to a more stable phosphoribose tag using a phosphodiesterase. Enriched peptides are then analyzed by LC-MS/MS to identify the modified peptide and localize the modification site.[3][15]

Procedure (Af1521 Macrodomain Enrichment Method):

-

Cell Lysis and Protein Digestion:

-

Lyse cells in a urea-based buffer (e.g., 8 M urea) to denature proteins and inactivate hydrolases.

-

Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide (B48618) (IAA).

-

Dilute the lysate to <2 M urea (B33335) and digest proteins into peptides using trypsin overnight.

-

Stop the digestion and desalt the peptide mixture using a C18 column.[15]

-

-

Enrichment of ADP-ribosylated Peptides:

-

Incubate the desalted peptides with Af1521 macrodomain coupled to agarose (B213101) beads for several hours at 4°C to allow binding.

-

Wash the beads extensively with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to remove non-specifically bound peptides.

-

Elute the bound ADP-ribosylated peptides using an acidic elution buffer (e.g., 0.15% trifluoroacetic acid).[15]

-

-

Sample Preparation for MS:

-

Desalt the eluted peptides using a C18 StageTip.

-

Dry the peptides and resuspend them in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).[15]

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

-

Utilize fragmentation methods like Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), which can help localize the labile this compound modification on the peptide backbone.[15][28]

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using software capable of identifying ADP-ribosylation as a variable modification (mass shift of 541.0611 Da).

-

Use algorithms to assign a probability score to the localization of the modification on specific amino acid residues.

-

Conclusion